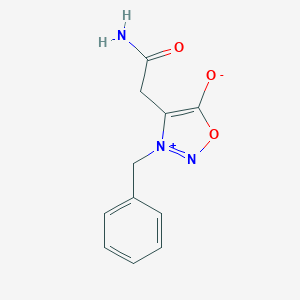

3-Benzylsydnone-4-acetamide

Description

Properties

CAS No. |

14504-15-5 |

|---|---|

Molecular Formula |

C11H11N3O3 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

4-(2-amino-2-oxoethyl)-3-benzyloxadiazol-3-ium-5-olate |

InChI |

InChI=1S/C11H11N3O3/c12-10(15)6-9-11(16)17-13-14(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2-,12,13,15,16) |

InChI Key |

GPEINOHASDVYFS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C[N+]2=NOC(=C2CC(=O)N)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=NOC(=C2CC(=O)N)[O-] |

Other CAS No. |

14504-15-5 |

Synonyms |

3-Benzyl-4-carbamoylmethylsydnone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Sydnone (B8496669) Core Functionalization

The construction of 3-Benzylsydnone-4-acetamide involves the sequential introduction of its defining functional groups onto the sydnone ring.

The benzyl (B1604629) group is typically introduced at the nitrogen-3 position as one of the initial steps in the synthesis. This process often starts with a substituted glycine (B1666218) derivative, which serves as a precursor to the sydnone ring. ontosight.ai A common strategy involves the N-benzylation of an amino acid, such as glycine, to form N-benzylglycine.

This N-substituted amino acid then undergoes nitrosation followed by cyclodehydration to form the 3-benzylsydnone core. The cyclization step is frequently accomplished using dehydrating agents like acetic anhydride (B1165640) or trifluoroacetic anhydride, with the latter often providing high yields under mild conditions. core.ac.uk The general synthetic pathway establishes the benzyl group's position on the heterocyclic ring system. scholaris.ca

The introduction of the acetamide (B32628) group at the carbon-4 position is a key transformation that leverages the inherent reactivity of the sydnone ring. ontosight.ai The C-4 position of the sydnone ring is electron-rich and readily undergoes electrophilic substitution, a characteristic feature of its aromatic nature. core.ac.uk

One established method to introduce the acetamide functionality is through a Vilsmeier-Haack type formylation or a Friedel-Crafts type acylation at the C-4 position to install a carbonyl group, which can then be further elaborated. However, a more direct approach involves the aminomethylation of the 3-benzylsydnone via the Mannich reaction. tsijournals.com This reaction introduces a CH₂-NR₂ group at the C-4 position. Subsequent chemical modifications can convert this aminomethyl group into the desired acetamide moiety.

Another relevant synthetic route involves the synthesis of 4-chloroacetyl-3-benzylsydnone, which can then react with an amine source to yield the final acetamide product. The synthesis of related sydnone-4-acetamide derivatives has been demonstrated, where a 3-aryl sydnone is first chloracetylated at the C-4 position, followed by reaction with a substituted amine to form the acetamide linkage. researchgate.net

| Functionalization Step | Typical Reagents and Conditions | Key Transformation |

| N-3 Benzylation | Benzyl halide, base; or starting from N-benzylglycine | Formation of the N-C bond establishing the 3-substituent. |

| Sydnone Ring Formation | Nitrous acid (from NaNO₂/acid), followed by Acetic Anhydride or Trifluoroacetic Anhydride | Cyclodehydration of N-nitroso-N-benzylglycine. |

| C-4 Acetamidation | 1. Chloroacetyl chloride/AlCl₃ (Acylation) 2. Ammonia or amine source | Electrophilic acylation at C-4 followed by nucleophilic substitution. |

| C-4 Acetamidation (Alternate) | 1. Paraformaldehyde, Amine (Mannich Reaction) 2. Oxidation/Hydrolysis steps | Introduction of an aminomethyl group, followed by conversion to acetamide. |

Regioselective Synthesis Approaches for 4-Substituted Sydnones

The synthesis of this compound is fundamentally a regioselective process. The electronic properties of the sydnone ring inherently direct electrophilic substitution to the C-4 position. core.ac.uk This high degree of regioselectivity is attributed to the significant partial negative charge residing at the C-4 carbon, which makes it the most nucleophilic center on the ring and highly susceptible to attack by electrophiles. core.ac.ukd-nb.info

Various electrophilic substitution reactions have been shown to occur exclusively at this position, including:

Halogenation: Reaction with bromine in acetic acid yields the 4-bromo derivative. d-nb.info

Acylation: Friedel-Crafts acylation introduces acyl groups, a key step towards the acetamide function. core.ac.uk

Nitration and Sulfonation: These classic electrophilic aromatic substitutions also proceed at the C-4 position. core.ac.uktsijournals.com

Alkynylation: Palladium-catalyzed cross-coupling reactions can introduce alkynyl groups at the C-4 position, demonstrating the versatility of functionalizing this site. rsc.orgidexlab.com

Heteroarylation: Sydnones can be functionalized with other heterocyclic rings, such as indolizine, at the C-4 position through reactions like the Chichibabin synthesis. nih.gov

This intrinsic reactivity simplifies the synthesis of 4-substituted sydnones, as the regiochemical outcome is generally predictable and does not require complex directing group strategies. ontosight.ai

| Reaction Type | Position of Substitution | Underlying Principle | Example |

| Electrophilic Substitution | C-4 | High electron density at the C-4 position of the mesoionic ring. core.ac.uk | Bromination, Acylation, Nitration. core.ac.ukd-nb.info |

| Palladium-catalyzed Coupling | C-4 | Reaction of a C-4 metallated sydnone or a 4-halosydnone with a coupling partner. idexlab.com | Sonogashira coupling to form 4-alkynyl sydnones. rsc.org |

| Mannich Reaction | C-4 | Electrophilic attack of an iminium ion on the electron-rich C-4 position. tsijournals.com | Reaction with formaldehyde (B43269) and an amine. tsijournals.com |

Reaction Conditions and Yield Optimization

Controlling the reaction conditions is crucial for maximizing the yield and purity of this compound.

The synthesis typically begins with readily available precursors. ontosight.ai The most common starting materials are N-substituted α-amino acids or their esters. ontosight.airesearchgate.net For 3-benzylsydnone, N-benzylglycine is the direct precursor. This compound is prepared by reacting glycine with a benzyl halide under basic conditions.

The subsequent nitrosation of N-benzylglycine is a critical step, usually performed with sodium nitrite (B80452) in an acidic medium at low temperatures to prevent degradation. The resulting N-nitrosoamino acid is then cyclized. The choice of cyclodehydrating agent significantly impacts the yield and reaction time. While acetic anhydride is effective, trifluoroacetic anhydride (TFAA) is often preferred as it allows for rapid reaction times (often less than 15 minutes) and very high yields at low temperatures (e.g., -5°C to 0°C). core.ac.uk

As discussed, the regioselectivity of the C-4 functionalization is inherently controlled by the electronic nature of the sydnone ring, leading almost exclusively to substitution at this position. core.ac.ukontosight.ai Therefore, yield optimization focuses on the efficiency of each synthetic step.

For the initial ring formation, careful control of temperature during nitrosation and cyclization is paramount to prevent side reactions and decomposition of the sydnone ring, which can be sensitive to harsh conditions. researchgate.net In the subsequent C-4 acylation step, the choice of Lewis acid catalyst and solvent can influence the reaction's efficiency. For the final conversion to the acetamide, reaction conditions such as temperature, reaction time, and the nature of the amine source must be optimized to ensure complete conversion and minimize the formation of byproducts. researchgate.net Purification at each stage, often involving recrystallization from solvents like ethanol (B145695) or methanol, is essential to obtain the final product with high purity. tsijournals.comresearchgate.net

Alkylation Reactions at the C4 Position of Sydnones

The carbon atom at the 4-position of the sydnone ring exhibits electron-donating properties, making it susceptible to substitution by various electrophiles. rroij.com While the hydrogen at this position can be abstracted, it typically requires the use of strong bases like Grignard reagents or organolithium compounds. rroij.com However, the alkylation of sydnones at the C4 position can be achieved under milder conditions with activated halides. For instance, the reaction of 3-(4-chlorophenyl)sydnone (B14748537) with 2-chloro-N-(substituted-1,3-benzothiazol-2-yl)acetamide or 2-chloro-N-[4-(aryl)-1,3-thiazol-2-yl]acetamide in the presence of triethylamine (B128534) yields the corresponding C4-substituted acetamide derivatives in good yields (70-85%). rroij.com It is proposed that the activated halide is initially attacked by the C4 atom, followed by proton removal by the triethylamine base. rroij.com This method provides a pathway to C4-alkylated sydnones without resorting to strong organometallic bases. rroij.com

Advanced Synthetic Routes for Analogues and Derivatives

The unique mesoionic structure of sydnones has prompted the development of various synthetic methodologies to access a wide range of analogues and derivatives with potential applications in medicinal chemistry and materials science.

Synthesis of Acetamide Derivatives Bearing Thiazole (B1198619) and Benzothiazole (B30560) Moieties

Novel series of mesoionic compounds featuring acetamide-linked thiazole and benzothiazole moieties at the C4 position of the sydnone ring have been synthesized. rroij.comrroij.comresearchgate.net The synthesis involves the reaction of a 3-aryl sydnone, such as 3-(4-chlorophenyl)sydnone, with pre-synthesized 2-chloro-N-(substituted-1,3-benzothiazol-2-yl)acetamide or 2-chloro-N-[4-(aryl)-1,3-thiazol-2-yl]acetamide. rroij.com This reaction is carried out in the presence of triethylamine and results in good yields of the target compounds. rroij.com The synthesis of the chloro-acetamide precursors is achieved by reacting substituted benzothiazoles or thiazoles with chloroacetyl chloride. rroij.com These methods provide a route to new sydnone derivatives bearing biologically relevant heterocyclic systems. rroij.comjournalsajp.com

Exploration of Cycloaddition Processes Involving the Sydnone Ring as Synthons

Sydnones are well-known for their participation in 1,3-dipolar cycloaddition reactions, serving as versatile synthons for the creation of various heterocyclic compounds, particularly pyrazoles. beilstein-journals.orgbeilstein-journals.orgresearchgate.netchim.it These reactions can be induced thermally or photochemically. beilstein-journals.org

In thermal reactions, sydnones react with acetylenic or ethylenic dipolarophiles as cyclic azomethine imines. beilstein-journals.org For example, the reaction of sydnones with symmetrical alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) typically involves heating the components in a solvent such as boiling toluene (B28343) or xylene, leading to the formation of pyrazole (B372694) derivatives with the extrusion of carbon dioxide. beilstein-journals.orgchim.it The reaction yields are often high, approaching 90% for sydnones with common alkyl and aryl substituents. beilstein-journals.org

Photochemically, sydnones can generate nitrile imine intermediates upon photolysis, which then undergo cycloaddition. beilstein-journals.org Intramolecular [3 + 2] cycloaddition reactions have also been explored with sydnone derivatives containing a tethered dipolarophile, leading to the formation of diverse polycyclic systems. beilstein-journals.org A notable advancement in this area is the strain-promoted sydnone-alkyne cycloaddition (SPSAC), which occurs rapidly at ambient temperature without a catalyst, making it suitable for bio-orthogonal chemistry applications. beilstein-journals.orgresearchgate.net

Development of New Functionalization Methods for Sydnones

Research has focused on developing new and efficient methods for the functionalization of the sydnone ring to expand the diversity of accessible derivatives. scholaris.ca One key strategy involves the functionalization at the C4 position. While direct electrophilic substitution at C4 is a common approach, including halogenation, nitration, and acylation, other methods have been developed. ijcrt.orgscholaris.ca

C4-lithiation of sydnones using organolithium reagents like n-butyllithium creates a versatile intermediate that can react with various electrophiles. nih.govresearchgate.net This allows for the introduction of a wide range of functional groups at the C4 position. scispace.com For instance, 4-lithio-3-phenylsydnone has been reacted with elemental sulfur to produce 3-phenyl-4-mercaptosydnone. researchgate.net

Furthermore, halogenation at the C4 position provides a handle for subsequent cross-coupling reactions. ijcrt.orgnih.govresearchgate.net Sydnones can be halogenated using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). nih.gov These 4-halosydnones can then participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce alkynyl groups. idexlab.com

Analytical and Spectroscopic Characterization Techniques

The characterization of this compound and its derivatives relies on a combination of spectroscopic and analytical methods to confirm their structure and purity.

Theoretical and Computational Investigations

Quantum Chemical Studies of Sydnone (B8496669) Mesoionic Character and Polarity

Quantum chemical studies are instrumental in characterizing the unique electronic structure of sydnones, which are mesoionic compounds. This means they are polar molecules that cannot be represented by a single covalent structure. Instead, they are represented as a hybrid of canonical forms, resulting in a delocalized positive and negative charge.

For 3-Benzylsydnone-4-acetamide, computational models help to quantify the distribution of electron density and the dipole moment, which are key to understanding its polarity and mesoionic character. These properties are believed to influence the molecule's solubility, membrane permeability, and interactions with biological macromolecules. While specific quantum chemical analyses for this compound are not extensively detailed in publicly available literature, general principles of sydnone chemistry suggest a significant charge separation within the sydnone ring.

Molecular Modeling and Docking Simulations for Predicted Biological Target Interactions

To explore the potential therapeutic applications of this compound, molecular modeling and docking simulations are employed. These computational techniques predict the binding affinity and orientation of a ligand (in this case, this compound) within the active site of a biological target, such as a protein or enzyme.

While specific docking studies for this compound are not readily found in published research, the general approach involves identifying potential protein targets based on the molecule's structural features and then computationally assessing the interactions. The benzyl (B1604629) and acetamide (B32628) moieties provide potential sites for hydrogen bonding and hydrophobic interactions, which are critical for stable ligand-protein binding.

In Silico Prediction of Biological Activity Spectra (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the probable biological activities of a compound based on its structural formula. This in silico method provides a broad spectrum of potential pharmacological effects and mechanisms of action.

The PASS algorithm utilizes the two-dimensional structural formula of a compound to calculate a set of Multilevel Neighbourhoods of Atoms (MNA) descriptors. These descriptors encode the specific structural features of the molecule, which are then compared to a large database of known biologically active substances.

Based on this comparison, PASS generates a list of potential biological activities for this compound, each with a corresponding probability of being active (Pa) or inactive (Pi). While a specific PASS analysis for this compound is not publicly documented, such a prediction could reveal potential activities such as enzyme inhibition, receptor antagonism, or other pharmacological effects, thereby guiding future experimental investigations.

Conformational Analysis and Energetic Profiles of Sydnone Derivatives

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and the energy associated with each conformation. The flexibility of the benzyl and acetamide side chains in this compound allows it to exist in various spatial arrangements.

Computational methods can be used to calculate the energetic profiles of these different conformations, identifying the most stable (lowest energy) structures. The preferred conformation of the molecule can significantly impact its ability to bind to a biological target. Understanding the conformational landscape is therefore a critical aspect of rational drug design.

Exploration of Biological Activities and Pharmacological Potential

Broad-Spectrum Biological Activity of Sydnone (B8496669) Derivatives Relevant to 3-Benzylsydnone-4-acetamide

Sydnone derivatives have been synthesized and evaluated for a multitude of biological applications. jocpr.comjocpr.com Their unique mesoionic nature, a five or six-membered heterocyclic structure with delocalized positive and negative charges for which no single covalent structure can be written, is central to their activity. jocpr.comjocpr.com This pseudo-aromatic character has spurred extensive investigation into their chemical, physical, and biological properties. jocpr.comjocpr.comresearchgate.net

Sydnone derivatives have shown considerable promise as antimicrobial agents. jocpr.comjocpr.com Studies have demonstrated that these compounds possess efficacy against various bacterial and fungal strains. jocpr.comnih.gov The antimicrobial activity is often influenced by the nature of the substituents on the sydnone ring. For instance, certain 3-arylthioalkyl-4-substituted sydnones have exhibited antibacterial activity. jocpr.com

Research into novel quinazoline derivatives of sydnone revealed that compounds with a nitro group substitution on an associated benzene ring showed enhanced antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The broad-spectrum potential is attributed to key structural features like the N-C-O linkage within the sydnone skeleton. currentopinion.be Furthermore, some fluorine-containing N(3)-benzyl sydnone compounds have been reported to possess good fungicidal activity. nih.gov

Table 1: Antimicrobial Activity of Selected Sydnone Derivatives

| Compound Class | Tested Organisms | Activity Level | Source |

|---|---|---|---|

| Quinazolinyl sydnone derivatives | S. aureus, E. coli, P. aeruginosa, B. subtilis | Moderate to Excellent | |

| 3-(substituted-phenyl)-sydnones | Various Bacteria and Fungi | Active | nih.gov |

| Trifluoromethyl N(3)-benzyl sydnones | Pseudoperonospora cubensis | Good | nih.gov |

Anti-inflammatory properties are a well-documented aspect of sydnone pharmacology. jocpr.comjocpr.comijcrt.orgresearchgate.net Various derivatives have been synthesized and tested, showing significant activity in preclinical models of inflammation. nih.gov For example, two series of styrylcarbonyl 3-phenylsydnone derivatives were evaluated, with several compounds demonstrating activity in the carrageenan-induced edema assay, a standard test for acute inflammation. nih.gov

The mechanism of anti-inflammatory action may involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase. researchgate.net Studies on specific compounds like 3-(4-chloro-3-nitro) sydnone (SYD-1) have shown they can mimic anti-inflammatory agents by reducing phagocytic activity, inhibiting nitric oxide (NO) production, and decreasing interleukin-6 (IL-6) levels in macrophages. researchgate.net

The potential of sydnone derivatives as anticancer agents has been an area of active investigation. jocpr.comjocpr.com A number of these compounds have been screened for antitumor activity, with some showing promising results. jocpr.com For example, 3-(p-methoxybenzyl)sydnone was found to be effective against carcinoma-755 in mice. researchgate.net The unique dipolar structure of sydnones allows them to cross biological membranes and interact with crucial biomolecules like DNA, which is a potential mechanism for their cytotoxic effects. asianpubs.orgresearchgate.net

Recent studies on specific biphenyl sydnone derivatives (MC-176, MC-192, MC-450, and MC-456) demonstrated antiproliferative activity against human cervical (HeLa) and breast tumor (BT-474) cancer cell lines in a concentration-dependent manner. asianpubs.org Morphological changes in the treated cancer cells indicated that cell death occurred via apoptosis. asianpubs.org The binding mode for these compounds is suggested to be intercalation with DNA. asianpubs.org

Table 2: In Vitro Anticancer Activity of Biphenyl Sydnone Derivatives

| Compound | Cell Line | Binding Constant with DNA (Kb) | Key Finding | Source |

|---|---|---|---|---|

| MC-176 | HeLa, BT-474 | 1.4 x 104 M-1 | Antiproliferative activity | asianpubs.org |

| MC-192 | HeLa, BT-474 | Not specified | Antiproliferative activity | asianpubs.org |

| MC-450 | HeLa, BT-474 | 7.1 x 104 M-1 | Antiproliferative activity, good ADMET properties | asianpubs.org |

| MC-456 | HeLa, BT-474 | Not specified | Antiproliferative activity | asianpubs.org |

Many sydnone derivatives have been reported to possess antioxidant properties. jocpr.comjocpr.com The antioxidant activity of these molecules is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. jocpr.com The proposed mechanism involves the donation of a hydrogen atom from the C4 position of the sydnone ring to neutralize the radical. jocpr.com

The antioxidant potential of sydnones may be attributed to several mechanisms, including the prevention of chain initiation, decomposition of peroxides, prevention of continued hydrogen abstraction, and general radical scavenging. researchgate.net Certain sydnones substituted at the C4 position with thiazolidinone and thiazoline rings have shown moderate to potent DPPH free radical scavenging activity. jocpr.com

In addition to anti-inflammatory effects, sydnone derivatives have been reported to possess analgesic and antipyretic activities. jocpr.comjocpr.comresearchgate.net Specific derivatives, such as 3-tertiary amino-4-tertiary amino methyl sydnones, have shown analgesic properties. jocpr.com Pharmacological screening of styrylcarbonyl 3-phenylsydnone derivatives identified several compounds with activity in the acetic acid-induced writhing assay, a common method for evaluating analgesia. nih.gov One compound, in particular, showed activity comparable to the standard drug aspirin at the same dosage. nih.gov

Investigation of Enzyme and Receptor Interactions

The diverse biological activities of sydnone derivatives are rooted in their interactions with various enzymes and receptors. Molecular docking studies have been employed to elucidate these interactions at a molecular level.

In the context of antimicrobial activity, docking studies have explored the interaction of sydnone derivatives with bacterial enzymes. One key target is the Staphylococcus aureus tyrosyl t-RNA synthetase (PDB: 1JIJ), where sydnone derivatives have been shown to bind effectively, suggesting a mechanism for their antibacterial action. currentopinion.becurrentopinion.be

For anticancer applications, molecular docking has been used to investigate the binding of sydnone derivatives to proteins involved in cancer pathways. Studies have shown interactions with caspase 3 and Epidermal Growth Factor Receptor Tyrosine Kinase (EGF-TK). asianpubs.org The docking scores for certain sydnone molecules with EGF-TK were found to be comparable to or better than commercially available drugs, indicating their potential as kinase inhibitors. asianpubs.org

Regarding anti-inflammatory actions, it is suggested that sydnones may interact with cyclooxygenase (COX) and lipoxygenase enzymes, which are critical mediators of inflammation. researchgate.net Furthermore, the observed effects of the sydnone SYD-1 on macrophage functions, such as the inhibition of NO and IL-6 production, strongly imply interactions with intracellular signaling pathways and receptors that govern the inflammatory response. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-(p-methoxybenzyl)sydnone |

| 3-(4-decyloxybiphenyl-4′-yl) sydnone (MC-176) |

| 3-(4-octyloxy-2,3-difluorobiphenyl-4′-yl) sydnone (MC-192) |

| 3-(4-biphenyl-4′-yl) sydnone (MC-450) |

| 3-(4-butylbiphenyl-4′-yl) sydnone (MC-456) |

| 3-(4-chloro-3-nitro) sydnone (SYD-1) |

Identification of Specific Biological Targets

Research into the biological activities of sydnone derivatives has identified several key molecular targets. Notably, certain sydnones have been found to be effective inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway. The inhibition of COX enzymes reduces the production of prostaglandins (B1171923), thereby mitigating inflammation and pain.

Another significant biological target for some sydnone derivatives is monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. The inhibition of MAO can lead to antidepressant and neuroprotective effects. The mechanism of MAO inhibition by sydnones is thought to involve the formation of highly reactive carbonium ions through deamination.

While direct studies on this compound are limited, the known targets of structurally related sydnone compounds provide a strong indication of its potential biological targets. The presence of an acetamide (B32628) moiety at the C-4 position, in particular, has been associated with anti-inflammatory and antimicrobial activities in other sydnone derivatives.

Mechanistic Studies of Inhibitory Effects

The inhibitory effects of sydnone derivatives are intrinsically linked to their unique mesoionic structure. The delocalized charge distribution within the sydnone ring facilitates interactions with the active sites of target enzymes.

In the context of COX inhibition, it is proposed that the sydnone ring can interact with key amino acid residues within the enzyme's active site. For instance, molecular docking studies of some sydnone derivatives have suggested that the positively charged region of the sydnone ring can form favorable interactions with negatively charged residues, such as arginine, in the COX-2 active site. This interaction can block the entry of the natural substrate, arachidonic acid, thus inhibiting prostaglandin synthesis.

The mechanism of MAO inhibition by certain sydnones is believed to proceed through a different pathway. It has been suggested that these compounds can undergo metabolic activation to form reactive intermediates that covalently bind to the enzyme, leading to its irreversible inhibition.

Structure-Activity Relationship (SAR) Studies

Influence of the Benzyl (B1604629) Substituent on Biological Activity

The substituent at the N-3 position of the sydnone ring plays a crucial role in determining the compound's biological activity. The presence of an aryl or arylmethyl group, such as the benzyl group in this compound, is a common feature in many biologically active sydnones.

The benzyl group, with its aromatic ring, can engage in various non-covalent interactions with biological targets, including pi-pi stacking and hydrophobic interactions. These interactions can enhance the binding affinity of the molecule to its target, thereby increasing its biological potency. For instance, in a series of anti-inflammatory sydnones, the presence of an aryl group at the N-3 position was found to be important for activity.

While direct comparative studies on the influence of the benzyl group versus other substituents in the context of 3-sydnone-4-acetamides are not extensively documented, the general trend observed in other classes of sydnones suggests that the lipophilic and aromatic nature of the benzyl group is likely to contribute favorably to the biological activity of this compound.

Role of the Acetamide Moiety in Functional Modulation

The substituent at the C-4 position of the sydnone ring is another critical determinant of biological activity. The acetamide moiety (-CH2CONH2) in this compound is expected to significantly influence its pharmacological profile.

The acetamide group can participate in hydrogen bonding interactions through its amide N-H and C=O groups. These interactions are crucial for the specific recognition and binding of the molecule to its biological target. In studies of other heterocyclic compounds, the introduction of an acetamide group has been shown to enhance various biological activities, including antimicrobial and anti-inflammatory effects.

For example, a study on 4-acetyl-3-(4-chlorophenyl)sydnone, a compound with a related acetyl group at the C-4 position, demonstrated promising antibacterial and anti-inflammatory activities. nih.gov This suggests that the carbonyl group and the potential for hydrogen bonding provided by the acetamide moiety are important for these biological effects.

Contribution of the Mesoionic Sydnone Core to Overall Biological Profiles

The mesoionic 1,2,3-oxadiazolium-5-olate core is the defining feature of sydnones and is fundamental to their biological activity. jocpr.comeurekaselect.com This pseudo-aromatic ring system possesses a unique electronic structure with delocalized positive and negative charges, which cannot be represented by a single covalent structure. jocpr.com

This inherent polarity and the distribution of electron density across the ring enable the sydnone core to act as a versatile pharmacophore. The mesoionic character facilitates interactions with biological macromolecules through electrostatic interactions, hydrogen bonding, and dipole-dipole interactions. The ability of the sydnone ring to interact with biomolecules is a key reason for the wide range of observed biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. researchgate.netjocpr.com

Furthermore, the sydnone ring can act as a nitric oxide (NO) donor under certain conditions. The release of NO can contribute to various physiological effects, including vasodilation and anti-inflammatory responses. This property adds another dimension to the pharmacological potential of sydnone-containing compounds.

Impact of Further Substituents on Biological Potency and Selectivity

The introduction of additional substituents on the benzyl ring or modifications to the acetamide moiety can have a profound impact on the biological potency and selectivity of this compound derivatives.

For instance, the addition of electron-withdrawing or electron-donating groups to the phenyl ring of the benzyl substituent can alter the electronic properties of the entire molecule. This, in turn, can affect its binding affinity to the target and its pharmacokinetic properties. Studies on other classes of biologically active compounds have shown that substituents such as halogens, methoxy groups, or nitro groups on an aromatic ring can significantly modulate activity. For example, in a series of 4-[1-oxo-3-(substituted aryl)-2-propenyl]-3-(4-chlorophenyl) sydnones, compounds with chloro and N,N-dimethylamino substituents on the phenyl ring showed augmented anti-inflammatory activity. jbclinpharm.org

Future Directions and Research Perspectives

Design and Synthesis of Novel 3-Benzylsydnone-4-acetamide Analogues for Enhanced Bioactivity

The design and synthesis of novel analogs of this compound are pivotal for enhancing their biological activity and exploring their therapeutic potential. A primary strategy involves the modification of the benzyl (B1604629) and acetamide (B32628) moieties to investigate structure-activity relationships (SAR). The introduction of various substituents on the phenyl ring of the benzyl group can significantly influence the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets. Similarly, modifications to the acetamide side chain can impact the compound's solubility, stability, and binding affinity.

The synthesis of these novel analogs often follows established synthetic routes for sydnone (B8496669) formation, which typically involve the nitrosation of N-substituted amino acids followed by cyclodehydration. For instance, the synthesis of 3-arylsydnone derivatives has been achieved from substituted N-arylglycine through conventional methods. The reactivity of the sydnone ring, particularly at the C4 position, allows for further functionalization, such as the introduction of the acetamide group.

A variety of sydnone derivatives have been synthesized and evaluated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. For example, studies have shown that aryl sydnones tend to be less toxic and more active than their alkyl counterparts. The incorporation of other pharmacologically active moieties, such as chalcones, into the sydnone structure has also been explored to create hybrid molecules with potentially synergistic or enhanced biological effects. The development of new synthetic methodologies, including mechanochemical approaches, offers more efficient and environmentally friendly routes to sydnone derivatives, which could accelerate the discovery of new lead compounds.

| Analog Type | Synthetic Strategy | Potential Enhancement |

| Substituted Benzyl Analogs | Introduction of electron-donating or electron-withdrawing groups on the phenyl ring. | Modulate electronic properties, improve target binding. |

| Modified Acetamide Side Chain | Variation of the length and functional groups of the acetamide chain. | Enhance solubility, stability, and pharmacokinetic properties. |

| Hybrid Molecules | Incorporation of other bioactive scaffolds (e.g., chalcones, thiazoles). | Achieve synergistic effects and broaden the spectrum of activity. |

| Bis-sydnone Derivatives | Linking two sydnone rings. | Potential for enhanced potency and novel mechanisms of action. |

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives

The unambiguous characterization of novel this compound derivatives is crucial for understanding their chemical properties and biological activity. A combination of advanced spectroscopic and structural elucidation techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of sydnone derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum help to identify the different protons in the molecule, including those of the benzyl and acetamide groups, as well as the proton at the C4 position of the sydnone ring, if present. ¹³C NMR spectroscopy complements this by providing information on the carbon skeleton. For more complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between different parts of the molecule.

Infrared (IR) spectroscopy is another essential tool for the characterization of sydnone compounds. The characteristic carbonyl (C=O) stretching frequency of the sydnone ring is a key diagnostic feature, typically appearing in the region of 1730-1785 cm⁻¹. The exact position of this band can be influenced by the substituents on the ring. The N-H and C=O stretching vibrations of the acetamide group also give rise to distinct absorption bands.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact mass and, consequently, the molecular formula with high accuracy.

X-ray crystallography offers the most definitive method for structural elucidation, providing precise information about the three-dimensional arrangement of atoms in the crystalline state. This technique can confirm the planar nature of the sydnone ring and reveal details about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's reactivity and its interactions with biological macromolecules.

| Technique | Information Obtained | Relevance to this compound Derivatives |

| ¹H and ¹³C NMR | Chemical environment of protons and carbons, connectivity. | Elucidation of the precise molecular structure of novel analogs. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between different nuclei. | Confirmation of complex structural assignments. |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Identification of characteristic sydnone and acetamide carbonyl groups. |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. | Confirmation of the molecular formula. |

| X-ray Crystallography | Three-dimensional molecular structure. | Definitive determination of stereochemistry and intermolecular interactions. |

Elucidation of Molecular Mechanisms of Action at the Cellular and Subcellular Levels

Understanding the molecular mechanisms by which this compound and its analogs exert their biological effects is a critical area for future research. While the broad biological activities of sydnones have been reported, the specific cellular and subcellular targets and pathways involved are often not fully elucidated.

One of the key areas of investigation is the anti-inflammatory activity of sydnone derivatives. Some studies suggest that their mechanism may involve the inhibition of key inflammatory enzymes such as phospholipase A2 (PLA2) and cyclooxygenase-2 (COX-2). By inhibiting these enzymes, sydnones can reduce the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Furthermore, some sydnone derivatives have been shown to modulate the production of nitric oxide (NO) and inflammatory cytokines such as interleukin-6 (IL-6), which play crucial roles in the inflammatory cascade.

In the context of anticancer activity, the interaction of sydnone compounds with DNA has been explored. Spectroscopic studies have indicated that some sydnones can bind to DNA, potentially through intercalation, which could disrupt DNA replication and transcription, leading to apoptosis in cancer cells. Molecular docking studies have also suggested that sydnone derivatives may interact with key enzymes involved in cancer progression, such as epidermal growth factor receptor-tyrosine kinase (EGF-TK) and caspase-3. At the subcellular level, some sydnone derivatives have been found to interact with mitochondria, potentially altering their membrane potential and affecting cellular energy production, which could be another mechanism for inducing cell death in cancer cells.

Future research in this area will likely involve a combination of in vitro and in vivo studies to identify the specific protein targets of this compound and its analogs. Techniques such as proteomics and transcriptomics could be employed to identify changes in protein and gene expression in cells treated with these compounds, providing a broader understanding of the affected cellular pathways.

Advanced Computational Approaches for Rational Drug Design and Optimization

Computational methods play an increasingly important role in the rational design and optimization of new drug candidates. For this compound and its analogs, these approaches can accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel compounds before their synthesis.

Molecular docking is a widely used computational technique to predict the binding affinity and orientation of a small molecule (ligand) to the active site of a target protein. This method can be used to screen virtual libraries of this compound analogs against known biological targets, such as inflammatory enzymes or cancer-related proteins, to identify promising candidates for synthesis and biological evaluation. For example, docking studies have been used to investigate the interaction of sydnone derivatives with targets like Staphylococcus aureus tyrosyl-tRNA synthetase, EGF-TK, and caspase-3. nih.govjbclinpharm.org

Quantitative Structure-Activity Relationship (QSAR) studies are another valuable tool for drug design. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key structural features that contribute to the desired activity, QSAR models can be used to predict the activity of new, unsynthesized analogs and guide the design of more potent compounds.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for the early identification of compounds with unfavorable pharmacokinetic profiles. Various computational tools, such as OSIRIS Property Explorer and PASS (Prediction of Activity Spectra for Substances), can be used to predict properties like drug-likeness, solubility, and potential toxicity risks. researchgate.net These predictions help in prioritizing compounds for synthesis and reducing the likelihood of late-stage failures in drug development.

Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of sydnone derivatives. These calculations have been used to understand the regioselectivity of cycloaddition reactions involving sydnones, which is important for the synthesis of certain derivatives.

| Computational Approach | Application in Sydnone Research | Potential Outcome |

| Molecular Docking | Predicting binding modes and affinities to protein targets. | Identification of potent inhibitors for specific enzymes. nih.govjbclinpharm.org |

| QSAR | Correlating chemical structure with biological activity. | Guiding the design of analogs with enhanced potency. |

| In silico ADMET Prediction | Assessing drug-like properties and potential toxicity. | Early-stage filtering of compounds with poor pharmacokinetic profiles. researchgate.net |

| DFT Calculations | Understanding electronic structure and reactivity. | Predicting reaction outcomes and designing synthetic routes. |

Integration with Combinatorial Chemistry and High-Throughput Screening for Lead Discovery

The integration of combinatorial chemistry and high-throughput screening (HTS) offers a powerful strategy for the rapid discovery of new lead compounds based on the this compound scaffold. Combinatorial chemistry allows for the synthesis of large, diverse libraries of related compounds in a systematic and efficient manner. slideshare.netumd.edu This approach is particularly well-suited for exploring the structure-activity relationships of the sydnone core by systematically varying the substituents at different positions.

The synthesis of combinatorial libraries of sydnone derivatives can be performed using both solid-phase and solution-phase techniques. Solid-phase synthesis, in particular, facilitates the purification and handling of large numbers of compounds. By employing a variety of building blocks for the benzyl and acetamide moieties, libraries with a high degree of structural diversity can be generated.

Once a combinatorial library of this compound analogs has been synthesized, high-throughput screening can be used to rapidly evaluate their biological activity against a specific target or in a particular cellular assay. slideshare.net HTS platforms utilize automated systems to test thousands of compounds in a short period, enabling the identification of "hits" – compounds that exhibit the desired biological effect. These hits can then be further validated and optimized to develop lead compounds for preclinical and clinical development.

The data generated from HTS of sydnone libraries can also be used to build and refine QSAR models, further enhancing the rational design of subsequent generations of compounds. The synergy between combinatorial synthesis, HTS, and computational chemistry creates a powerful drug discovery engine that can significantly accelerate the identification of novel therapeutic agents based on the this compound structure.

Expanding the Pharmacological Spectrum and Therapeutic Applications for Sydnone-Based Compounds

While much of the research on sydnone derivatives has focused on their antimicrobial, anti-inflammatory, and anticancer properties, there is significant potential to expand their pharmacological spectrum and explore new therapeutic applications. The unique electronic and structural features of the sydnone ring make it a versatile scaffold for the development of drugs targeting a wide range of diseases.

Future research could explore the potential of this compound and its analogs as:

Antiviral agents: The ability of some heterocyclic compounds to interfere with viral replication suggests that sydnone derivatives could be investigated for activity against various viruses.

Antiparasitic agents: The development of new drugs to treat parasitic diseases such as malaria and leishmaniasis is a global health priority. The screening of sydnone libraries against parasitic targets could lead to the discovery of novel antiparasitic agents.

Neuroprotective agents: The potential of some compounds to protect neurons from damage in neurodegenerative diseases like Alzheimer's and Parkinson's disease is an active area of research. The antioxidant and anti-inflammatory properties of some sydnones may be beneficial in this context.

Cardiovascular drugs: The vasodilator properties of some sydnone imines, such as molsidomine, suggest that other sydnone derivatives could be explored for the treatment of cardiovascular conditions like hypertension and angina.

Agrochemicals: The fungicidal activity of some sydnone derivatives indicates their potential for use in agriculture to protect crops from fungal pathogens. nih.gov

To realize these expanded applications, a multidisciplinary approach is required, involving medicinal chemists, pharmacologists, and biologists. The synthesis of new, diverse libraries of sydnone compounds, coupled with broad biological screening and detailed mechanistic studies, will be essential for unlocking the full therapeutic potential of this fascinating class of mesoionic compounds.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Benzylsydnone-4-acetamide in laboratory settings?

- Methodological Answer : Prioritize fume hood use due to decomposition risks (toxic NOx emissions) and wear nitrile gloves to prevent dermal exposure. In case of accidental inhalation, relocate to fresh air immediately and consult a physician . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Maintain a safety data sheet (SDS) referencing acute toxicity (rat LD₅₀: 4450 mg/kg) and chronic exposure risks (TDLo: 23 mg/kg/13 weeks) .

Q. How can researchers verify the structural identity of this compound during synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Compare peaks with published spectra (e.g., SciFinder or Reaxys databases).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₁N₃O₃, MW: 233.25) .

- Melting Point Analysis : Cross-check with literature values to assess purity .

Q. What are the primary challenges in synthesizing this compound?

- Methodological Answer : Key challenges include:

- Oxidative Stability : Sydnone rings are prone to decomposition under prolonged heat; use inert atmospheres (N₂/Ar) .

- Byproduct Formation : Monitor reaction progress via TLC and optimize benzylation conditions (e.g., temperature, catalyst loading) to minimize impurities .

Advanced Research Questions

Q. How should conflicting carcinogenicity data for this compound be interpreted?

- Methodological Answer : Analyze dose-response relationships and study designs. For example:

| Dose (mg/kg) | Incidence (Tumors/Total) | Study Duration | Citation |

|---|---|---|---|

| 4.00 | 0/16 | Chronic | |

| 40.0 | 13/16 | Chronic |

- Discrepancy Resolution : Low-dose studies may lack statistical power, while high-dose results (e.g., 40 mg/kg) suggest threshold-dependent carcinogenicity. Use meta-analysis to reconcile findings across studies and validate with in vivo models (e.g., transgenic rodents) .

Q. What experimental strategies can address the compound’s dual acute/chronic toxicity profiles?

- Methodological Answer :

- Acute Toxicity : Conduct OECD Guideline 423 assays (fixed-dose procedure) to refine LD₅₀ estimates .

- Chronic Toxicity : Design 90-day subchronic studies with histopathological endpoints, focusing on target organs (e.g., liver, kidneys) identified in prior carcinogenicity data .

- Mechanistic Studies : Employ transcriptomics to identify pathways (e.g., oxidative stress, DNA repair) perturbed at varying doses .

Q. How can computational modeling optimize this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism.

- Docking Studies : Map interactions with putative targets (e.g., COX-2) to guide structural modifications for reduced toxicity .

Q. What methodologies are critical for detecting decomposition byproducts of this compound?

- Methodological Answer :

- GC-MS : Identify volatile byproducts (e.g., NOx, benzaldehyde) under thermal stress.

- HPLC-UV/HRMS : Monitor non-volatile degradation products (e.g., acetamide derivatives) in stability studies (ICH Q1A guidelines) .

Data Analysis & Reporting

Q. How should researchers statistically analyze dose-dependent carcinogenicity data?

- Methodological Answer : Apply the Cochran-Armitage trend test to assess dose-response significance. For small sample sizes (e.g., 0/9 vs. 13/16 incidence), use Fisher’s exact test with Bonferroni correction . Report confidence intervals (e.g., 95% CI for tumor incidence) to quantify uncertainty .

Q. What frameworks are recommended for discussing contradictory findings in publications?

- Methodological Answer : Structure the discussion section to:

Contextualize Results : Compare with prior studies (e.g., Ohtsubo et al.’s 1991 carcinogenicity data ).

Evaluate Methodological Variance : Contrast experimental designs (e.g., dosing regimens, species/strain differences).

Propose Follow-Ups : Suggest in vitro genotoxicity assays (e.g., Ames test) to resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.